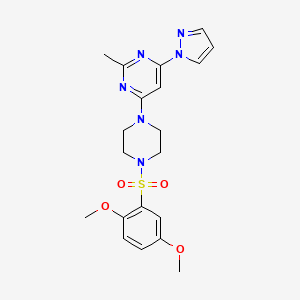
4-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C20H24N6O4S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N4O6S with a molecular weight of 406.45 g/mol. The structural components include a pyrimidine ring, a piperazine moiety, and a sulfonyl group attached to a dimethoxyphenyl substituent. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly noted for its antibacterial activity due to its ability to interfere with bacterial folic acid synthesis .
Anticancer Properties
The compound's potential anticancer activity has been explored in several studies. The mechanism often involves the inhibition of specific pathways crucial for cancer cell proliferation. For example, compounds that incorporate pyrazole and piperazine structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
Inhibition of enzymes such as acetylcholinesterase (AChE) has been reported for structurally related compounds. The sulfonamide group is known to interact with the active site of AChE, potentially making this compound a candidate for further studies in neuropharmacology .
Study 1: Antibacterial Activity
A recent study evaluated the antibacterial activity of several piperazine derivatives against common pathogens. The results indicated that compounds with a sulfonamide group showed enhanced activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 62.50 µg/mL .
Study 2: Anticancer Screening
In another investigation, the compound was tested against human cancer cell lines (e.g., A431 and Jurkat). The findings revealed that it exhibited significant cytotoxicity with IC50 values less than those of standard chemotherapeutics like doxorubicin. This suggests that it may act through mechanisms involving apoptosis induction or cell cycle arrest .
Table: Summary of Biological Activities
特性
IUPAC Name |
4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-15-22-19(14-20(23-15)26-8-4-7-21-26)24-9-11-25(12-10-24)31(27,28)18-13-16(29-2)5-6-17(18)30-3/h4-8,13-14H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPOQTZTFDVYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













